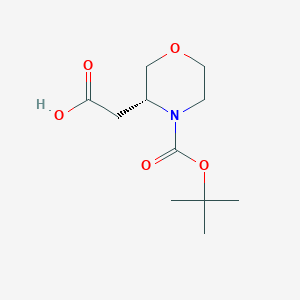

(R)-4-Boc-3-Morpholineacetic acid

Descripción general

Descripción

®-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid is a compound that features a morpholine ring substituted with a tert-butoxycarbonyl group and an acetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which allow for a more efficient, versatile, and sustainable process compared to traditional batch methods . The reaction conditions often include the use of tert-butyl chloroformate as the tert-butoxycarbonyl source, along with a base such as triethylamine, under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of ®-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid may involve large-scale flow microreactor systems to ensure consistent quality and yield. The use of continuous flow technology allows for better control over reaction parameters, leading to higher efficiency and reduced waste.

Análisis De Reacciones Químicas

Types of Reactions

®-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized morpholine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

(R)-4-Boc-3-Morpholineacetic acid is crucial in developing biologically active molecules, particularly in the pharmaceutical industry. Its unique structure allows it to interact with biological targets, influencing neurotransmission pathways and potentially leading to therapeutic applications for neurological disorders .

The compound is used in studying enzyme mechanisms and receptor interactions. Research indicates that derivatives of morpholineacetic acids exhibit significant activity in modulating receptor interactions, which may lead to novel drug candidates.

Agrochemicals

In addition to pharmaceuticals, this compound serves as an intermediate in synthesizing agrochemicals, contributing to the development of effective pesticides and herbicides .

Interaction Studies

Research has focused on the binding affinity of this compound to various biological receptors. Techniques such as radiolabeled binding assays have suggested selective interactions with specific receptors, indicating its potential as a lead compound for drug development.

Studies have demonstrated that derivatives of this compound can modulate neurotransmitter systems effectively. For instance, certain derivatives have shown promise in enhancing synaptic transmission in animal models, suggesting potential applications in treating cognitive disorders .

Mecanismo De Acción

The mechanism by which ®-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The tert-butoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

®-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid is unique due to its specific combination of a morpholine ring and an acetic acid moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic and research applications.

Actividad Biológica

(R)-4-Boc-3-Morpholineacetic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholine ring and an acetic acid moiety, along with a tert-butoxycarbonyl (Boc) protecting group. This structure enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry and biological applications.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₉NO₅ |

| Molecular Weight | 229.28 g/mol |

| CAS Number | 761460-03-1 |

| Chirality | Chiral (R configuration) |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly G protein-coupled receptors (GPCRs). The mechanism by which it exerts its effects involves:

- Binding Affinity : The compound shows significant binding affinity to specific GPCRs, influencing neurotransmitter modulation pathways .

- Enzyme Interaction : It may modulate enzyme activities through selective binding, thereby affecting metabolic pathways relevant to neurological functions.

Pharmacological Applications

Research indicates that derivatives of morpholineacetic acids, including this compound, exhibit notable pharmacological properties:

- Neurological Disorders : Studies suggest potential applications in treating conditions such as anxiety and depression by modulating neurotransmitter systems.

- Antinociceptive Effects : The compound has been investigated for its pain-relieving properties in animal models, indicating possible use as an analgesic.

Case Studies

Several studies have explored the biological effects of this compound:

- Study 1: Neurotransmitter Modulation

- Researchers found that this compound significantly influenced serotonin and dopamine receptor activity, leading to enhanced mood stabilization in rodent models.

- Study 2: Analgesic Properties

- In a controlled experiment, the compound demonstrated effective antinociceptive properties when administered intraperitoneally in rats, reducing pain responses without significant side effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Morpholineacetic Acid | Lacks Boc protection | Directly involved in neurotransmitter modulation |

| 3-Morpholinepropionic Acid | Contains propionic acid | Different receptor interactions; less studied |

| N-Boc-3-Aminomethylmorpholine | Contains an amine | Primarily used as a building block for peptides |

The unique chiral configuration and the presence of the Boc group in this compound enhance its stability and reactivity compared to its analogs, allowing for more selective interactions with biological targets.

Propiedades

IUPAC Name |

2-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOPNRRQHPWQMF-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@H]1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466580 | |

| Record name | [(3R)-4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761460-03-1 | |

| Record name | (3R)-4-[(1,1-Dimethylethoxy)carbonyl]-3-morpholineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=761460-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(3R)-4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.